![molecular formula C23H19FN4O5S B560440 SPI-112Me CAS No. 1243685-62-2](/img/structure/B560440.png)
SPI-112Me
Descripción general
Descripción
SPI-112Me is a Shp2 PTP inhibitor . It is a synthetic isatin compound in pre-clinical development .
Synthesis Analysis
SPI-112Me is a methyl ester analog of SPI-112 . It is predicted to be hydrolyzed to SPI-112 upon entry into cells . The computer docking analysis indicated that the SPI-112 binds to the Gly464 and Arg465 of the P-loop in the catalytic pocket of SPH2 through hydrogen bonds .Molecular Structure Analysis
The molecular weight of SPI-112Me is 482.49 . Its molecular formula is C23H19FN4O5S . The IUPAC name is methyl (Z)-3- (2- (5- (N- (4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoate .Chemical Reactions Analysis
SPI-112Me is a prodrug that is predicted to be hydrolyzed to SPI-112 upon entry into cells . It has been shown to inhibit the activation of SHP2-PTP in intact cells .Physical And Chemical Properties Analysis
SPI-112Me is a solid at room temperature . It has a storage temperature of -80/-20 .Aplicaciones Científicas De Investigación
Inhibition of Cellular Shp2 Activity : SPI-112Me has been shown to inhibit cellular Shp2 activity, which is significant for cancer research. Shp2 (PTPN11) is a protein tyrosine phosphatase involved in growth factor signaling, and its mutants are linked to leukemias. SPI-112Me, predicted to be hydrolyzed to SPI-112 upon entry into cells, inhibits epidermal growth factor (EGF)-stimulated Shp2 activity and various cellular processes such as cell migration and survival in Shp2 mutant-transformed cells. This suggests its potential as a target for anticancer therapy (Chen et al., 2010).
Development of Potent SHP2 Inhibitors for In Vivo Studies : Further research on SPI-112Me focuses on improving its properties for in vivo studies. The poor solubility of SPI-112Me was identified as an obstacle for such studies, leading to the development of SPI-112 analogs with improved solubility and cell permeability (Ge et al., 2012).
Direcciones Futuras
SPI-112Me is currently in pre-clinical development . There are ongoing studies to generate SPI-112 analogs to further improve the physicochemical properties of these SHP2 inhibitors, such as solubility and cell permeability . The aim is to synthesize SPI-112 derivatives containing various phosphotyrosine mimics and their prodrugs .
Propiedades
IUPAC Name |
methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWXUGPBJKXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SPI-112Me |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.